![molecular formula C8H16N2O B2960128 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one CAS No. 2378503-45-6](/img/structure/B2960128.png)
5-(Aminomethyl)-3,3-dimethylpiperidin-2-one
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Overview
Description
5-(Aminomethyl)-3,3-dimethylpiperidin-2-one, also known as DM-235, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Scientific Research Applications
Antitumor Activities
5-(Aminomethyl)-3,3-dimethylpiperidin-2-one derivatives have been explored for their potential antitumor activities. Specifically, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with substitutions at the 5-position have shown in vivo antitumor activity, attributed to their ability to bind to DNA by intercalation. These compounds have demonstrated a broad spectrum of in vivo antitumor activity due to their predominant existence as monocations, allowing for more efficient distribution (Denny et al., 1987).
Polymer Science and Drug Delivery
In the field of polymer science, 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one has contributed to the synthesis and characterization of degradable poly(β-amino esters). These polymers, synthesized through reactions involving secondary amines, have been evaluated for their potential in drug delivery systems. Their hydrolytic degradation under various pH conditions and non-cytotoxicity relative to conventional synthetic vectors like poly(ethylene imine) have been noted, suggesting their suitability for safe and efficient delivery of plasmid DNA (Lynn and Langer, 2000).
Antifungal Applications
A series of compounds synthesized from thienopyridine hydrazide and substituted aromatic nitriles, using 4-dimethylaminopyridine (DMAP) as a catalyst, have shown potent in vitro antifungal activity. These compounds have been evaluated against Candida albicans and compared with standard antifungal agents, revealing potential as lead compounds for further optimization and development in antifungal therapies (Sangshetti et al., 2014).
Chemical Synthesis and Material Science
The compound has found use in chemical synthesis and material science, particularly in the study of reaction mechanisms and the development of novel synthetic routes. For instance, the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, leading to the synthesis of isomeric pyrazolopyridones, showcases its role in facilitating complex chemical reactions and contributing to the diversity of synthetic organic chemistry (Ratajczyk and Swett, 1975).
Mechanism of Action
Target of Action
It is structurally similar to muscimol , a potent and selective orthosteric agonist for the GABA A receptor . Therefore, it’s plausible that 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one may interact with similar targets.
Mode of Action
As an analog of muscimol, 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one might mimic the inhibitory neurotransmitter GABA, activating GABA-A receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Biochemical Pathways
Given its structural similarity to muscimol, it might be involved in gabaergic signaling pathways
Pharmacokinetics
Studies on structurally similar compounds suggest that these compounds are well distributed into tissues, except the central nervous system . They are also primarily excreted via urine . More research is needed to determine the exact pharmacokinetic properties of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.
Result of Action
If it acts similarly to muscimol, it could lead to decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
properties
IUPAC Name |
5-(aminomethyl)-3,3-dimethylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2)3-6(4-9)5-10-7(8)11/h6H,3-5,9H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGVKAUVPPGKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1=O)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3,3-dimethylpiperidin-2-one |
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